molecular formula C12H16ClNO2S2 B2814006 1-[(3-Chlorophenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine CAS No. 2097895-18-4

1-[(3-Chlorophenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine

Cat. No.: B2814006
CAS No.: 2097895-18-4
M. Wt: 305.84
InChI Key: IKSCBRALUZWNGL-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine is a pyrrolidine derivative featuring two distinct sulfur-containing substituents:

  • 1-position: A methanesulfonyl group (-SO₂-CH₃) attached to a 3-chlorophenyl ring, introducing steric bulk and electron-withdrawing properties.

The compound’s molecular formula is C₁₂H₁₅ClNO₂S₂, with a molecular weight of 328.89 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting sulfhydryl-dependent enzymes or receptors .

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-3-methylsulfanylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S2/c1-17-12-5-6-14(8-12)18(15,16)9-10-3-2-4-11(13)7-10/h2-4,7,12H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSCBRALUZWNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Effects
1-[(3-Chlorophenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine Pyrrolidine - 1-(3-chlorophenylmethanesulfonyl)
- 3-(methylsulfanyl)
328.89 High lipophilicity; potential metabolic stability due to -S-CH₃
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-3-[(2-furylmethyl)sulfonyl]pyrrolidine Pyrrolidine - 1-(3-chloro-4-methoxyphenylsulfonyl)
- 3-(furylmethylsulfonyl)
~427.90* Enhanced electron-withdrawing effects (methoxy group); furan may improve solubility
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole - 3-chlorophenylsulfanyl
- 3-CF₃
- 1-CH₃
~338.76* Trifluoromethyl increases metabolic stability; pyrazole core enhances acidity
1-(3-methoxyphenyl)-3-[(pyridin-2-yl)sulfanyl]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione - 1-(3-methoxyphenyl)
- 3-(pyridinylsulfanyl)
~358.41* Dione structure reduces basicity; pyridine enhances hydrogen-bonding potential
1-[3-(methylsulfonylmethyl)phenyl]pyrrolidine Pyrrolidine - 3-(methylsulfonylmethyl)phenyl 239.34 Methylsulfonylmethyl increases polarity; lacks sulfur at 3-position

*Calculated based on molecular formulas from evidence.

Key Research Findings

a) Electronic and Steric Effects
  • The 3-chlorophenylmethanesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to 3-methoxyphenyl in , which has electron-donating properties. This difference may influence reactivity in nucleophilic substitutions .
  • The trifluoromethyl group in significantly increases lipophilicity and metabolic stability compared to the methylsulfanyl group in the target compound, though it may reduce solubility .
c) Physicochemical Properties
  • The methylsulfanyl group (-S-CH₃) in the target compound improves membrane permeability relative to the methylsulfonylmethyl (-SO₂-CH₂-) group in , which increases polarity but may limit blood-brain barrier penetration .

Q & A

Q. What are the critical steps in synthesizing 1-[(3-Chlorophenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine, and how can reaction conditions be optimized?

The synthesis typically involves:

Sulfonylation : Reacting a pyrrolidine precursor with 3-chlorophenylmethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Thioether Formation : Introducing the methylsulfanyl group via nucleophilic substitution using methyl disulfide or methanethiol in polar aprotic solvents (e.g., DMF) at 60–80°C.
Optimization :

  • Monitor reaction progress via TLC or HPLC to avoid over-substitution.
  • Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature to minimize side products like sulfone oxidation .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure >95% purity .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if applicable) to confirm sulfonamide and thioether linkages. Key signals include δ 3.2–3.5 ppm (pyrrolidine protons) and δ 2.1 ppm (methylsulfanyl group) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 345.05) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to assess purity and detect sulfoxide byproducts .

Q. How can researchers evaluate the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D, kon_\text{on}/koff_\text{off}) using immobilized targets like kinases or GPCRs .
  • Fluorescence Polarization : Screen for competitive binding against fluorescent probes (e.g., ATP analogs).
  • Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding poses in target active sites, prioritizing residues near the sulfonamide and thioether groups .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50​ values across assays)?

  • Assay-Specific Artifacts : Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess conformational stability of the compound-target complex under varying pH or ionic conditions .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259391) to identify outliers and correlate with assay parameters (e.g., cell line, incubation time) .

Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives?

  • Chiral Resolution : Use supercritical fluid chromatography (SFC) with Chiralpak AD-H columns (CO2_2/ethanol) to separate enantiomers .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the pyrrolidine ring .
  • X-ray Crystallography : Resolve absolute configuration of co-crystallized derivatives (e.g., with cytochrome P450) to confirm stereochemical assignments .

Q. How can researchers optimize the compound’s metabolic stability without compromising potency?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance oral bioavailability.
  • CYP450 Profiling : Use human liver microsomes to identify metabolic hotspots (e.g., sulfonamide oxidation). Replace labile groups with trifluoromethyl or cyclopropyl moieties .
  • In Silico ADMET : Predict logP, CYP3A4 inhibition, and hERG liability using QikProp or ADMET Predictor .

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